4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C21H16N2O4 and a molecular weight of 360.373 g/mol . This compound is known for its unique structure, which includes a hydroxybenzoyl group and a carbohydrazonoyl group attached to a phenyl benzoate backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, starting with the preparation of the hydroxybenzoyl and carbohydrazonoyl intermediates. These intermediates are then reacted with phenyl benzoate under specific conditions to form the final compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl benzoate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The hydroxybenzoyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbohydrazonoyl group can form covalent bonds with target proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl benzoate can be compared with similar compounds such as:
- 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl benzoate
- 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
- 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
These compounds share similar structural features but differ in the substituents attached to the phenyl benzoate backbone. The unique combination of functional groups in this compound gives it distinct chemical and biological properties .
Properties
CAS No. |
303082-89-5 |
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Molecular Formula |
C21H16N2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C21H16N2O4/c24-18-10-8-16(9-11-18)20(25)23-22-14-15-6-12-19(13-7-15)27-21(26)17-4-2-1-3-5-17/h1-14,24H,(H,23,25)/b22-14+ |
InChI Key |
VECZJCCPXCGYOU-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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